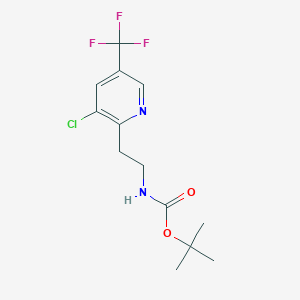
tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethyl linkage to a carbamate moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the pyridine ring.
Oxidation and Reduction Reactions: The compound may participate in oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products with different substituents on the pyridine ring.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential pharmacological activities.
- Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in material science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate
- tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate
Comparison:
- Structural Differences: The position of substituents on the pyridine or pyrimidine ring may vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H16ClF3N2O2 |
|---|---|
Peso molecular |
324.72 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H16ClF3N2O2/c1-12(2,3)21-11(20)18-5-4-10-9(14)6-8(7-19-10)13(15,16)17/h6-7H,4-5H2,1-3H3,(H,18,20) |
Clave InChI |
JWMBZTYJCABTRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















